molecular formula C15H16N2O2 B5065404 2-Amino-3-piperidin-1-ylnaphthalene-1,4-dione CAS No. 5212-52-2

2-Amino-3-piperidin-1-ylnaphthalene-1,4-dione

Cat. No.: B5065404
CAS No.: 5212-52-2
M. Wt: 256.30 g/mol
InChI Key: OIVVDSYDWBNNOM-UHFFFAOYSA-N
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Description

2-Amino-3-piperidin-1-ylnaphthalene-1,4-dione is a chemical compound with the molecular formula C15H16N2O2. It is a derivative of naphthalene, containing both an amino group and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-piperidin-1-ylnaphthalene-1,4-dione typically involves the reaction of 2-amino-1,4-naphthoquinone with piperidine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained around 60-80°C. The reaction mixture is stirred for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-piperidin-1-ylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-piperidin-1-ylnaphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-piperidin-1-ylnaphthalene-1,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-piperidin-1-ylnaphthalene-1,4-dione is unique due to the presence of both an amino group and a piperidine ring, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-3-piperidin-1-ylnaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-12-13(17-8-4-1-5-9-17)15(19)11-7-3-2-6-10(11)14(12)18/h2-3,6-7H,1,4-5,8-9,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVVDSYDWBNNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385368
Record name 2-amino-3-piperidin-1-ylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5212-52-2
Record name 2-amino-3-piperidin-1-ylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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